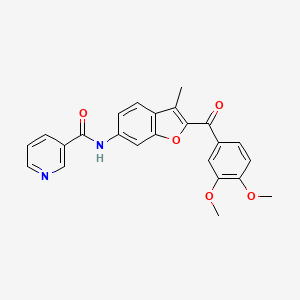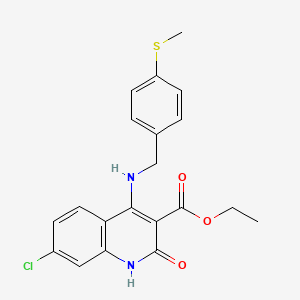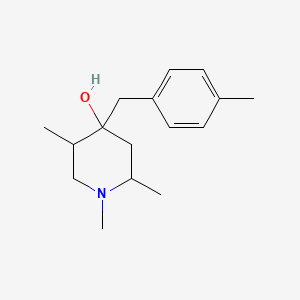![molecular formula C14H17N3O4S B14974474 ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B14974474.png)
ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a sulfamoyl group attached to a dimethylphenyl ring, which is further connected to a pyrazole ring with an ethyl ester group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrazole derivative with a suitable sulfonamide reagent, such as chlorosulfonic acid or sulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the pyrazole ring with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Sulfonic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Carboxylic acids, sulfonamides.
科学的研究の応用
Ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
- Ethyl 5-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
- Ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its steric and electronic properties. This unique structure can result in distinct biological activities and reactivity profiles compared to its analogs.
特性
分子式 |
C14H17N3O4S |
|---|---|
分子量 |
323.37 g/mol |
IUPAC名 |
ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-14(18)11-8-15-16-13(11)22(19,20)17-12-7-9(2)5-6-10(12)3/h5-8,17H,4H2,1-3H3,(H,15,16) |
InChIキー |
VRSNQEQKMXOPTJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14974410.png)
![2-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B14974423.png)
![3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B14974430.png)
![N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-4-carboxamide](/img/structure/B14974434.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14974436.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14974442.png)
![N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B14974444.png)


![2-[3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14974456.png)

![ethyl 3-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B14974472.png)
